(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a phenylethenesulfonamide group
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a metalloenzyme group of polyphenol oxidases found in various organisms and plays a specific role in melanogenesis .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity. It binds to the catalytic and allosteric sites of tyrosinase, thereby inhibiting enzyme activity . The computational molecular dynamics analysis further revealed that the compound interacted with two residues in the tyrosinase active site pocket, such as ASN260 and MET280 .
Biochemical Pathways
The compound affects the melanogenesis pathway. Tyrosinase promotes the transformation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by hydroxylation, and then, L-DOPA is converted to DOPA-quinone . By inhibiting tyrosinase, the compound disrupts this pathway, leading to attenuated melanin synthesis .
Result of Action
The compound’s action results in decreased melanin synthesis and cellular tyrosinase activity . It also leads to decreased tyrosinase expressions in B16F10 cells . These effects suggest that the compound could be a potential candidate for the development of an antipigmentation agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactionsThe final step involves the coupling of the phenylethenesulfonamide group under specific reaction conditions, such as the use of a base like triethylamine in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(furan-2-yl)ethene-1-sulfonic acid: Shares the furan and sulfonic acid moieties but lacks the thiomorpholine group.
(E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones: Contains a furan ring and is used in antitumor research.
Uniqueness
(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-phenylethenesulfonamide is unique due to its combination of a furan ring, thiomorpholine moiety, and phenylethenesulfonamide group. This unique structure provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c21-25(22,14-8-16-5-2-1-3-6-16)19-15-17(18-7-4-11-23-18)20-9-12-24-13-10-20/h1-8,11,14,17,19H,9-10,12-13,15H2/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRURICBDALZSJV-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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